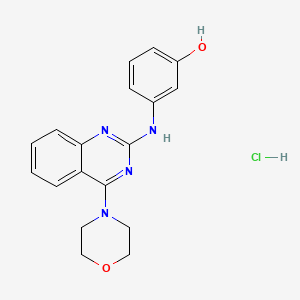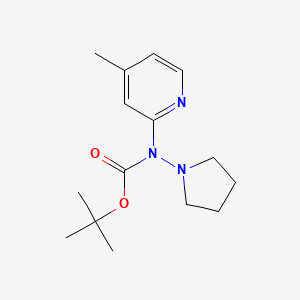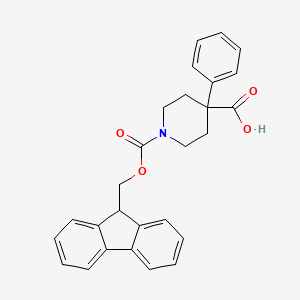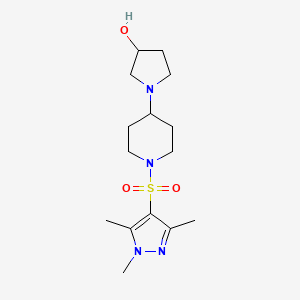
3-Hydroxy-3-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-phenylbutanoic acid is a chemical compound with the CAS Number: 3759-31-7 . It has a molecular weight of 180.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C10H12O3 . Its InChI Code is 1S/C10H12O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 52-57 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Analysis
3-Hydroxy-3-phenylbutanoic acid and its derivatives play a significant role in chemical analysis and structure determination. For instance, the X-ray structure determination of its derivative, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, was achieved to determine its stereochemistry, important in understanding the function of bestatin as an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Quantum Computational Studies
Quantum computational and spectroscopic studies have been conducted on 2-phenylbutanoic acid and its derivatives, including 2-hydroxy-2-phenylbutanoic acid. These studies provide insights into molecular geometry, vibrational frequencies, and nonlinear optical properties, which are essential for understanding the chemical behavior and potential applications of these compounds (Raajaraman, Sheela, & Muthu, 2019).
Synthesis and Application in Drug Development
Various studies have focused on the synthesis of this compound derivatives and their application in drug development. For example, the synthesis of (2SR, 3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, a key peptide bond isostere, has been reported for potential pharmaceutical applications (May & Abell, 1999). Additionally, asymmetric hydrogenation of related compounds has been explored for the synthesis of common intermediates in ACE inhibitors (Zhu et al., 2010).
Biocatalysis and Chiral Synthesis
The compound and its analogs have been used in biocatalysis and chiral synthesis. For instance, the deracemization of 2-hydroxy-4-phenylbutanoic acid using lipase-catalyzed kinetic resolution combined with biocatalytic racemization has been studied, highlighting its potential in producing building blocks for virus protease- and ACE-inhibitors (Larissegger-Schnell et al., 2006).
Biopolymers and Tissue Engineering
This compound derivatives have also been explored in the field of biopolymers and tissue engineering. For instance, microorganisms capable of producing polyhydroxyalkanoates (PHA) based on 3-hydroxypropionic acid, including 3-hydroxybutanoic acid, show promise for various applications ranging from medical devices to biodegradable materials (Holmes, 1988). The utilization of PHA in tissue engineering materials further underscores the potential of these compounds in biomedical applications (Chen & Wu, 2005).
Safety and Hazards
The safety information for 3-Hydroxy-3-phenylbutanoic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical processes.
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-3-phenylbutanoic acid may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
3-hydroxy-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLPSJAOEAKMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

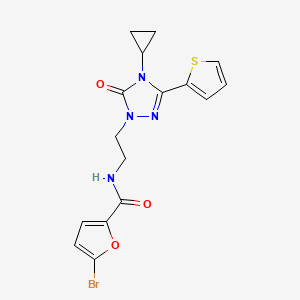
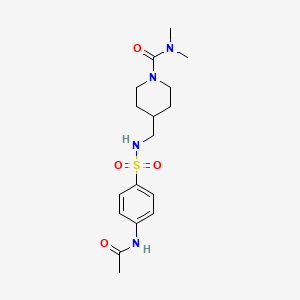
![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)


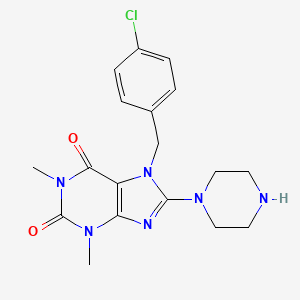
![2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2559995.png)
![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2559996.png)
